molecular formula C19H14ClFN2O4S B14980423 4-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

4-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B14980423
M. Wt: 420.8 g/mol
InChI Key: HGKZLXWVLMLOOY-UHFFFAOYSA-N
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Description

4-METHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with a molecular formula of C21H16ClFN2O5S It is characterized by the presence of multiple functional groups, including a pyrimidine ring, a carboxylate group, and a methanesulfonyl group

Preparation Methods

The synthesis of 4-METHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the pyrimidine ring using methanesulfonyl chloride under controlled conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Final Coupling with 4-Methylphenyl Group: The final step involves coupling the intermediate product with 4-methylphenyl carboxylate under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-METHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-METHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-METHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The methanesulfonyl group is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 4-METHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE include:

    2-ACETYL-4-METHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: This compound has an acetyl group instead of a methyl group, which can affect its reactivity and biological activity.

    5-AMINO-4-CHLORO-2-FLUOROBENZOIC ACID METHYL ESTER: This compound has an amino group and a benzoic acid ester, making it structurally similar but functionally different.

The uniqueness of 4-METHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H14ClFN2O4S

Molecular Weight

420.8 g/mol

IUPAC Name

(4-methylphenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C19H14ClFN2O4S/c1-12-6-8-14(9-7-12)27-18(24)17-15(20)10-22-19(23-17)28(25,26)11-13-4-2-3-5-16(13)21/h2-10H,11H2,1H3

InChI Key

HGKZLXWVLMLOOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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